Enhanced Lipophilicity (LogP) Compared to the Natural Auxin Indole-3-Acetic Acid (IAA)
(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid exhibits a significantly higher predicted partition coefficient (LogP) compared to the natural phytohormone indole-3-acetic acid (IAA). The ACD/LogP value for this compound is 3.58 , whereas IAA has a reported LogP of approximately 1.46 [1]. This difference indicates that the tert-butyl and 2-methyl substitutions confer a >100-fold increase in lipophilicity, which is a critical parameter for membrane permeability, compound distribution, and potential off-target binding.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.58 (ACD/LogP) |
| Comparator Or Baseline | 1.46 ± 0.47 (Indole-3-acetic acid, IAA) |
| Quantified Difference | Approximately 2.12 LogP units, representing a >100-fold difference in lipophilicity |
| Conditions | Predicted value using ACD/Labs Percepta Platform - PhysChem Module for the target compound; reported experimental LogP for IAA. |
Why This Matters
This substantial increase in lipophilicity is crucial for researchers requiring an IAA analog with improved membrane permeability or altered distribution profiles in biological systems.
- [1] PMC. Table 1: Log P values for selected compounds. https://pmc.ncbi.nlm.nih.gov/ (accessed 2026). View Source
